L-Glutamine orotate
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Overview
Description
L-Glutamine orotate is a compound formed by the combination of L-glutamine and orotic acid L-glutamine is a non-essential amino acid that plays a crucial role in various metabolic processes, while orotic acid is a pyrimidine precursor involved in the biosynthesis of nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutamine orotate can be synthesized through a reaction between L-glutamine and orotic acid. The reaction typically involves dissolving both compounds in a suitable solvent, such as water or a buffer solution, and allowing them to react under controlled conditions. The reaction may be facilitated by adjusting the pH to an optimal level and maintaining the temperature within a specific range to ensure maximum yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fermentation processes. Microorganisms, such as bacteria or yeast, can be genetically engineered to produce L-glutamine and orotic acid, which are then combined to form the desired compound. The fermentation broth is subsequently processed to isolate and purify this compound, ensuring that it meets the required quality standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
L-Glutamine orotate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce this compound. These reactions often require an inert atmosphere and specific solvents.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, and are conducted under conditions that favor the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
L-Glutamine orotate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various chemicals and as a reagent in different chemical reactions.
Biology: this compound is studied for its role in cellular metabolism and its potential effects on cell growth and differentiation.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a dietary supplement to support immune function and gut health.
Industry: this compound is used in the production of pharmaceuticals, nutraceuticals, and other health-related products.
Mechanism of Action
The mechanism of action of L-glutamine orotate involves its participation in various metabolic pathways. L-glutamine serves as a nitrogen donor in the synthesis of nucleotides, amino acids, and other biomolecules. Orotic acid is a precursor in the pyrimidine biosynthesis pathway, which is essential for the production of nucleotides. The combination of these two compounds enhances their individual effects, leading to improved cellular function and overall health.
Comparison with Similar Compounds
Similar Compounds
L-Glutamine: A non-essential amino acid involved in various metabolic processes.
Orotic Acid: A pyrimidine precursor involved in nucleotide biosynthesis.
Lithium Orotate: A compound formed by the combination of lithium and orotic acid, used for its potential mood-stabilizing effects.
Uniqueness
L-Glutamine orotate is unique due to its combined properties of L-glutamine and orotic acid. This combination enhances the compound’s potential applications in various fields, including medicine and nutrition. The synergistic effects of L-glutamine and orotic acid make this compound a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-2,5-diamino-5-oxopentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.C5H10N2O3/c8-3-1-2(4(9)10)6-5(11)7-3;6-3(5(9)10)1-2-4(7)8/h1H,(H,9,10)(H2,6,7,8,11);3H,1-2,6H2,(H2,7,8)(H,9,10)/t;3-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXHMKPKXDFTLK-HVDRVSQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C(CC(=O)N)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C(CC(=O)N)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307296-03-2 |
Source
|
Record name | L-Glutamine, mixt. with 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1307296-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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